molecular formula C18H19N3O2 B6931725 N-(2-methylpyridin-4-yl)spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide

N-(2-methylpyridin-4-yl)spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide

Cat. No.: B6931725
M. Wt: 309.4 g/mol
InChI Key: XPRHLOZGNAQVGV-UHFFFAOYSA-N
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Description

N-(2-methylpyridin-4-yl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide is a complex organic compound that features a spirocyclic structure

Properties

IUPAC Name

N-(2-methylpyridin-4-yl)spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-13-10-15(6-8-19-13)20-17(22)21-9-7-18(12-21)16-5-3-2-4-14(16)11-23-18/h2-6,8,10H,7,9,11-12H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRHLOZGNAQVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NC(=O)N2CCC3(C2)C4=CC=CC=C4CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpyridin-4-yl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with a halide under the catalysis of palladium . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines can be achieved using a continuous flow setup with Raney nickel as a catalyst and a low boiling point alcohol as the solvent .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpyridin-4-yl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions for these reactions can vary, but they often involve the use of solvents such as ethanol or dichloromethane and catalysts such as palladium or nickel .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-(2-methylpyridin-4-yl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylpyridin-4-yl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methylpyridin-4-yl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide include other spirocyclic compounds such as spiro[indoline-2,3’-hydropyridazine] and spiropyrans .

Uniqueness

What sets N-(2-methylpyridin-4-yl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide apart is its specific spirocyclic structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

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